Nigakilactone C

CAS No.: 24148-78-5

Cat. No.: VC1634426

Molecular Formula: C24H34O7

Molecular Weight: 434.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24148-78-5 |

|---|---|

| Molecular Formula | C24H34O7 |

| Molecular Weight | 434.5 g/mol |

| IUPAC Name | [(1S,2S,6S,7S,9R,13S,14R,15S,16S,17S)-4,15-dimethoxy-2,6,14,17-tetramethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-16-yl] acetate |

| Standard InChI | InChI=1S/C24H34O7/c1-11-8-16(28-6)22(27)24(5)14(11)9-17-23(4)15(10-18(26)31-17)12(2)19(29-7)20(21(23)24)30-13(3)25/h8,11-12,14-15,17,19-21H,9-10H2,1-7H3/t11-,12-,14+,15+,17-,19+,20-,21+,23-,24+/m1/s1 |

| Standard InChI Key | JFFUKRBVELYCPJ-FIKFPIMESA-N |

| Isomeric SMILES | C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H]([C@H]([C@@H]([C@@H]4CC(=O)O3)C)OC)OC(=O)C)C)C)OC |

| SMILES | CC1C=C(C(=O)C2(C1CC3C4(C2C(C(C(C4CC(=O)O3)C)OC)OC(=O)C)C)C)OC |

| Canonical SMILES | CC1C=C(C(=O)C2(C1CC3C4(C2C(C(C(C4CC(=O)O3)C)OC)OC(=O)C)C)C)OC |

Introduction

Chemical Structure and Properties

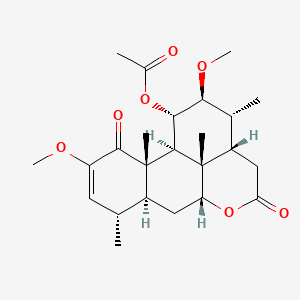

Nigakilactone C belongs to the class of quassinoids, which are known for their complex, highly oxygenated structures and bitter taste. The molecular formula of Nigakilactone C is C₂₄H₃₄O₇ with a molecular weight of 434.5 g/mol . Its IUPAC name is [(1S,2S,6S,7S,9R,13S,14R,15S,16S,17S)-4,15-dimethoxy-2,6,14,17-tetramethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadec-4-en-16-yl] acetate . This compound features a unique tetracyclic structure with multiple functional groups that contribute to its biological activities.

Table 1. Physicochemical Properties of Nigakilactone C

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₃₄O₇ |

| Molecular Weight | 434.5 g/mol |

| CAS Number | 24148-78-5 |

| XLogP3-AA | 3.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 7 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 88.1 Ų |

Nigakilactone C contains multiple oxygen-containing functional groups, including methoxy groups, carbonyl groups, and an acetate group. The compound features a complex tetracyclic system with a characteristic arrangement of rings that is typical of quassinoids. Its structure includes two methoxy groups at C-4 and C-15 positions, an acetate group at C-16, and four methyl groups at positions C-2, C-6, C-14, and C-17 .

Natural Sources

Nigakilactone C is primarily isolated from plants belonging to the Simaroubaceae family, particularly from species of the genus Picrasma. The main natural sources include:

-

Picrasma quassioides (D. Don) Benn - The stems and bark of this plant are rich sources of Nigakilactone C and related quassinoids .

-

Picrasma ailanthoides Planchon - This plant also contains significant amounts of Nigakilactone C, along with other nigakilactones .

These plants have been used in traditional medicine across various Asian countries for centuries. In Traditional Chinese Medicine, Picrasma quassioides (known as "Ku-Shen") has been used as a vermicide and to treat inflammation, bacterial infections, and gastrointestinal disorders .

Isolation and Characterization

Nigakilactone C was first isolated from Picrasma ailanthoides and later found in other Picrasma species. The isolation typically involves several steps:

-

Extraction from plant material using ethanol or other appropriate solvents

-

Fractionation using various chromatographic techniques

-

Purification through recrystallization or further chromatographic methods

The compound was characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. X-ray crystallography has also been used to confirm its three-dimensional structure .

In a study by Yang and Yue, Nigakilactone C (compound 14) was isolated from the ethanol extract of the bark of Picrasma quassioides, along with other quassinoids including picraqualides A-E and several other nigakilactones .

Biological Activities

Anti-inflammatory Effects

Research indicates that Nigakilactone C possesses anti-inflammatory properties. Studies on quassinoids from Picrasma quassioides, including Nigakilactone C, have shown that these compounds can suppress the expression of pro-inflammatory cytokines . The anti-inflammatory mechanism appears to involve inhibition of nitric oxide (NO) production, tumor necrosis factor alpha (TNF-α), and interleukin-6 (IL-6) in activated macrophages .

Anticancer Activity

One of the most promising aspects of Nigakilactone C is its potential anticancer activity. Research has shown that Nigakilactone C, along with other quassinoids from Picrasma quassioides, can inhibit the growth of hepatocellular carcinoma (HCC) cells .

A comprehensive study of the mechanisms underlying this effect revealed that Nigakilactone C may target several key proteins involved in cancer cell proliferation and survival. In molecular docking studies, Nigakilactone C showed strong binding to aurora kinase B (AURKB) with a binding energy of -7.69 kcal/mol, suggesting a potential interaction with this critical cell cycle regulator .

Table 2. Binding Energy of Nigakilactone C with Target Proteins

| Target Protein | Binding Energy (kcal/mol) |

|---|---|

| AURKB | -7.69 |

Pharmacological Mechanisms

The pharmacological effects of Nigakilactone C appear to be mediated through multiple mechanisms. In studies of hepatocellular carcinoma, Nigakilactone C and other active compounds from Picrasma quassioides were found to inhibit excessive cell proliferation and promote apoptosis through the arachidonic acid (AA) pathway .

Network pharmacology analysis identified several core targets of Picrasma quassioides compounds, including aurora kinase A (AURKA), aurora kinase B (AURKB), kinesin family member 11 (KIF11), and DNA topoisomerase II alpha (TOP2A) . These proteins play crucial roles in cell division and cancer progression.

The inhibitory effects on these targets lead to:

-

Reduced cancer cell proliferation

-

Induction of apoptosis

-

Inhibition of cancer cell invasion and migration

Additionally, Nigakilactone C and other quassinoids from Picrasma quassioides affect enzymes involved in the arachidonic acid pathway, including cyclooxygenase 2 (COX2), arachidonate 5-lipoxygenase (LOX5), and cytochrome P450 family 4 subfamily A member (CYP4A) . This pathway is critical for inflammation and cancer progression.

Structure-Activity Relationship

The biological activities of Nigakilactone C are closely related to its structural features. Studies on quassinoids have revealed several structure-activity relationships that help explain the bioactivity of Nigakilactone C:

-

The tetracyclic skeleton is essential for biological activity

-

The presence and position of oxygen-containing functional groups significantly influence activity

-

The α,β-unsaturated ketone in ring A contributes to cytotoxic activity

-

The acetate group at C-16 may enhance cell membrane permeability

Comparison with other nigakilactones (B, E, F, G, H, L, etc.) has provided valuable insights into how structural variations affect biological activity . For example, Nigakilactone B, which lacks the acetate group present in Nigakilactone C, shows different biological properties, suggesting the importance of this functional group .

Analytical Methods

Several analytical methods have been developed for the detection and quantification of Nigakilactone C in plant materials and biological samples:

-

High-Performance Liquid Chromatography (HPLC)

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Nuclear Magnetic Resonance (NMR) spectroscopy

These methods enable researchers to accurately identify and quantify Nigakilactone C in complex matrices, facilitating both basic research and quality control of herbal preparations containing this compound.

Current Research and Future Perspectives

Current research on Nigakilactone C focuses on several areas:

-

Elucidating its detailed mechanisms of action at the molecular level

-

Developing more efficient methods for its isolation and purification

-

Investigating potential synergistic effects with other compounds

-

Exploring structure modifications to enhance bioactivity and reduce toxicity

Future research directions may include:

-

Comprehensive toxicological studies to establish safety profiles

-

Development of semi-synthetic derivatives with improved pharmacokinetic properties

-

Clinical studies to validate efficacy in specific disease conditions

-

Investigation of combination therapies with conventional drugs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume